1,4-Dideoxy-1,4-imino-D-ribitol is a natural product found in Angylocalyx pynaertii and Morus alba with data available.

1,4-Dideoxy-1,4-imino-D-ribitol

CAS No.: 105990-41-8

Cat. No.: VC3886193

Molecular Formula: C5H11NO3

Molecular Weight: 133.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 105990-41-8 |

|---|---|

| Molecular Formula | C5H11NO3 |

| Molecular Weight | 133.15 g/mol |

| IUPAC Name | (2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol |

| Standard InChI | InChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2/t3-,4+,5-/m1/s1 |

| Standard InChI Key | OQEBIHBLFRADNM-MROZADKFSA-N |

| Isomeric SMILES | C1[C@@H]([C@@H]([C@H](N1)CO)O)O |

| SMILES | C1C(C(C(N1)CO)O)O |

| Canonical SMILES | C1C(C(C(N1)CO)O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

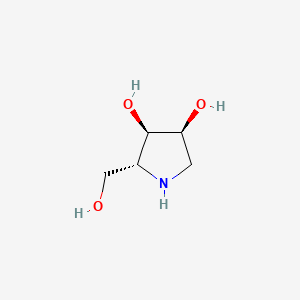

DRB (C₅H₁₁NO₃) features a pyrrolidine ring substituted with three hydroxyl groups and a hydroxymethyl side chain. The IUPAC name, (2R,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol, reflects its stereochemistry, which is crucial for biological activity . X-ray crystallography confirms that the D-ribo configuration enables optimal hydrogen bonding with enzyme active sites .

Table 1: Key Chemical Properties of DRB

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₁NO₃ | |

| Molecular Weight | 133.15 g/mol | |

| CAS Registry Number | 105990-41-8 | |

| Melting Point | 128–130°C (for derivatives) | |

| Specific Rotation | −41.3° (c 0.99, CHCl₃) |

Synthetic Approaches

Ribose-Based Synthesis

The most efficient route to DRB, reported by Oba et al., begins with D-ribose . Key steps include:

Table 2: Comparative Synthetic Routes

Natural Occurrence and Biosynthesis

DRB occurs in mulberry roots, Angylocalyx pynaertii pods, and Adenophora triphylla . While biosynthetic pathways remain uncharacterized, isotopic labeling suggests derivation from ribose via intramolecular transamination. The plant’s ability to convert ribitol intermediates into DRB-like alkaloids is under investigation .

Pharmacological Applications

Glycosidase Inhibition

DRB competitively inhibits lysosomal β-mannosidase (Ki = 0.12 µM) and β-hexosaminidases implicated in Tay-Sachs and Sandhoff diseases . Its planar pyrrolidine ring mimics the oxocarbenium ion transition state during glycosidic bond hydrolysis .

Antiviral and Anticancer Activity

DRB derivatives inhibit eukaryotic DNA polymerases (IC₅₀ = 2.3 µM for Pol α), blocking viral replication and cancer cell proliferation . Structural analogs with N-alkyl substitutions show enhanced selectivity for viral polymerases over host enzymes .

Mechanism of Enzyme Interaction

Binding to Glycogen Phosphorylase

In rat muscle glycogen phosphorylase (RMGP), DRB’s hydroxyl groups form hydrogen bonds with Asp339 and Arg569, while the pyrrolidine nitrogen protonates the phosphate-leaving group . Synergy with ADP increases inhibitory potency 1,000-fold, suggesting allosteric modulation .

Selectivity Across Enzyme Families

Despite structural homology between RMGP and E. coli glycogen synthase (EcGS), DRB exhibits 100-fold greater activity against RMGP. Molecular dynamics simulations attribute this to steric clashes with EcGS’s Trp284 residue .

Comparative Analysis with Structural Analogs

DRB vs. DAB (1,4-Dideoxy-1,4-imino-D-arabinitol)

DAB, a C-3 epimer of DRB, shows divergent inhibitory profiles:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume